
Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)-
Overview
Description
SP203 is a radioligand for imaging brain metabotropic glutamate 5 receptors.
Biological Activity
Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)-, commonly referred to as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile or SP203, is a compound of significant interest in pharmacology due to its high affinity for metabotropic glutamate receptor subtype 5 (mGluR5). This article explores the biological activity of this compound, focusing on its receptor binding properties, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 3-fluoro-5-{2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl}benzonitrile
- Molecular Formula : C13H6F2N2S
- Molecular Weight : Approximately 260.02 g/mol
- CAS Registry Number : Not available
Receptor Affinity
Research indicates that SP203 exhibits exceptionally high affinity for mGluR5, with an IC50 value of approximately 36 pM , showcasing its potential as a selective ligand for this receptor subtype . Additionally, it demonstrates potent activity in phosphoinositol hydrolysis assays with an IC50 of 0.714 pM , indicating its efficacy in activating intracellular signaling pathways associated with mGluR5 .
Pharmacokinetics
SP203 has been evaluated using positron emission tomography (PET) to assess its distribution and binding characteristics in vivo. In studies conducted on primates, SP203 showed a high proportion of radioactivity bound to mGluR5 in the brain, with peak concentrations observed shortly after administration. The compound's radioactivity in the brain peaked at approximately 580% SUV (Standardized Uptake Value) within five minutes post-injection and decreased gradually over time .
Case Studies and Research Findings
- PET Imaging Studies : A study involving seven healthy subjects demonstrated that SP203 could be effectively used to quantify mGluR5 receptors in vivo. The study reported no significant pharmacological effects during the scans, indicating a favorable safety profile .
- Defluorination Issues : While SP203 showed promising imaging characteristics, challenges such as defluorination were noted, leading to radioactivity accumulation in non-target areas like bone. This necessitated further optimization of the compound for clinical applications .
- Potential Therapeutic Applications : Given its role as a negative allosteric modulator of mGluR5, SP203 has been proposed for therapeutic use in various neurological disorders. Its selective binding and modulation capabilities suggest potential applications in conditions such as anxiety disorders and schizophrenia .
Summary of Biological Activity
Parameter | Value |
---|---|
IC50 (mGluR5) | 36 pM |
Potency (Phosphoinositol Assay) | 0.714 pM |
Peak Brain Radioactivity (SUV) | 580% |
Defluorination Observed | Yes |
Scientific Research Applications
Medicinal Chemistry
1.1 Metabotropic Glutamate Receptor Modulation
One of the most notable applications of this compound is its role as a ligand for metabotropic glutamate receptors, specifically mGluR5. Research indicates that Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- exhibits a high binding affinity with an IC50 value of 36 pM and demonstrates potent activity in phosphoinositol hydrolysis assays (IC50 = 0.714 pM) . This makes it a promising candidate for the development of therapeutics targeting neurological disorders.
1.2 Radiolabeling for Imaging
The compound has been successfully labeled with fluorine-18, a radioisotope used in positron emission tomography (PET). This labeling was achieved with a high radiochemical yield of 87%, allowing for effective imaging studies to assess the pharmacokinetics and distribution of the compound in vivo . Such applications are crucial for drug development processes, particularly in understanding how compounds behave within biological systems.
Organic Synthesis
Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in creating complex organic molecules, particularly in pharmaceutical development and agrochemicals. The incorporation of fluorine enhances the biological activity of synthesized compounds, making them more effective .
Material Science
This compound is also explored in material science applications. Its chemical properties allow it to be used in formulating advanced materials such as polymers and coatings that require specific characteristics like thermal stability and chemical resistance. The presence of fluorine atoms can significantly alter the physical properties of materials, making them suitable for high-performance applications .
Analytical Chemistry
In analytical chemistry, Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- can act as a reagent for detecting and quantifying other substances within complex mixtures. Its unique chemical properties facilitate various analytical techniques, contributing to advancements in chemical analysis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Development of Neurological Therapeutics
A study demonstrated the efficacy of Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- as a potential treatment for conditions related to metabotropic glutamate receptor dysfunctions. The compound's high binding affinity supports its use as a lead compound in drug design aimed at neurological disorders.
Case Study 2: Radiochemical Applications
Research involving the radiolabeling of this compound has paved the way for its use in PET imaging studies. These investigations provide insights into the biodistribution and metabolism of drugs, essential for understanding their therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [18F]SP203, and how does its radiochemical purity affect PET imaging outcomes?
Methodological Answer: [18F]SP203 is synthesized via nucleophilic substitution of its bromomethyl precursor with [18F]fluoride. Key steps include:
- Precursor Preparation : Use 3-fluoro-5-(2-(2-(bromomethyl)thiazol-4-yl)ethynyl)benzonitrile as the starting material .
- Radiolabeling : Employ a one-step fluorination reaction under anhydrous conditions with potassium carbonate and kryptofix 2.2.2 in acetonitrile .
- Purification : Utilize reverse-phase HPLC to achieve radiochemical purity >95%, as impurities can lead to off-target binding or accelerated metabolism in vivo .
Q. What is the primary metabolic pathway of [18F]SP203 in rodent models, and how does it impact PET quantification?
Methodological Answer : [18F]SP203 undergoes glutathionylation at the fluoromethyl group via glutathione S-transferase (GST), forming the glutathione conjugate (SP203Glu) and releasing [18F]fluoride. This process:
- Occurs Rapidly in Rats : Leads to high bone uptake (skull, mandible) due to free [18F]fluoride, complicating brain quantification .
- Analytical Confirmation : Use LC-MS/MS to identify metabolites (e.g., m/z 548 for SP203Glu and m/z 404 for the mercapturic acid derivative, SP203Nac) .
- Mitigation Strategy : Preclinical studies should include metabolite correction using arterial blood sampling or compartmental modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in defluorination rates between rodent and primate models when using [18F]SP203?
Methodological Answer : Species-specific GST activity explains discrepancies:
- Rodents : High GST activity in rat brain homogenates leads to rapid defluorination (10:1 radiometabolite-to-parent ratio at 60 min) .
- Primates/Humans : Lower GST activity reduces defluorination, making [18F]SP203 viable for human mGluR5 imaging .
Experimental Design Adjustments : - In Vitro Screening : Compare GST activity across species using brain homogenates .
- Alternative Models : Use GST-knockout rodents or humanized enzyme models for translational relevance .
Q. What advanced analytical techniques are critical for characterizing [18F]SP203 metabolites in complex biological matrices?
Methodological Answer : Combine LC-MS/MS with MS³ fragmentation to confirm conjugation sites:
- Metabolite Isolation : Extract metabolites from brain homogenates or urine using solid-phase extraction (C18 columns) .
- Structural Elucidation :
- For SP203Glu (m/z 548): Collision-induced dissociation (CID) generates fragments at m/z 530 (loss of H₂O) and m/z 419 (loss of glutamate), confirming glutathione adduction .
- For SP203Nac (m/z 404): Secondary fragmentation yields m/z 275 (loss of acetylcysteine), validated via synthetic standards .
Data Table : Key MS/MS Fragments
Metabolite | [M+H]⁺ | Diagnostic Fragments (m/z) | Reference |
---|---|---|---|
SP203Glu | 548 | 530, 473, 419 | |
SP203Nac | 404 | 275, 241 |
Q. How should researchers optimize in vivo experimental protocols to minimize [18F]SP203 defluorination in rodent studies?
Methodological Answer :
- Enzyme Inhibition : Test inhibitors like disulfiram (CYP2E1 inhibitor), though ineffective for GST-mediated defluorination .
- Alternative Ligands : Use deuterated or fluoromethyl-protected analogs to slow GST activity .
- Timing Adjustments : Shorten scan durations to <30 min post-injection to capture parent compound before significant metabolism .
Q. What are the implications of mercapturic acid pathway involvement in [18F]SP203 metabolism for long-term biodistribution studies?
Methodological Answer : SP203Nac, the terminal mercapturic acid metabolite, accumulates in urine (>97% at 60 min) . Researchers must:
Properties
CAS No. |
945933-41-5 |
---|---|
Molecular Formula |
C13H6F2N2S |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-fluoro-5-[2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl]benzonitrile |
InChI |
InChI=1S/C13H6F2N2S/c14-6-13-17-12(8-18-13)2-1-9-3-10(7-16)5-11(15)4-9/h3-5,8H,6H2 |
InChI Key |
WTLBLIGPXACYET-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF |
Appearance |
Solid powder |
Key on ui other cas no. |
945933-41-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)SP203 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile Fl-Fl-MTEBN SP 203 SP-203 SP203 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.